molecular formula C8H16N8O5S B1505755 4,6-Diaminopyrimidine hemisulfate 1-hydrate CAS No. 207226-28-6

4,6-Diaminopyrimidine hemisulfate 1-hydrate

Cat. No.: B1505755
CAS No.: 207226-28-6
M. Wt: 336.33 g/mol
InChI Key: ZMRLIHKEUKNTRB-UHFFFAOYSA-N
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Description

4,6-Diaminopyrimidine hemisulfate 1-hydrate is a chemical compound with the molecular formula C4H6N4·½H2O4S·H2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diaminopyrimidine hemisulfate 1-hydrate typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method is the nitration of pyrimidine followed by reduction and sulfation. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diaminopyrimidine hemisulfate 1-hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups into the compound.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable in further research and industrial applications.

Scientific Research Applications

4,6-Diaminopyrimidine hemisulfate 1-hydrate is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: It serves as a building block for the synthesis of various organic compounds and pharmaceuticals.

  • Biology: It is used in the study of nucleic acids and their interactions with proteins.

  • Medicine: It has potential therapeutic applications in the treatment of certain diseases, such as cancer and infectious diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4,6-Diaminopyrimidine hemisulfate 1-hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4,6-Diaminopyrimidine hemisulfate 1-hydrate is compared with other similar compounds, such as 2,4-Diaminopyrimidine and 4,5-Diaminopyrimidine. These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and versatility in various scientific and industrial fields.

Properties

IUPAC Name

pyrimidine-4,6-diamine;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N4.H2O4S.H2O/c2*5-3-1-4(6)8-2-7-3;1-5(2,3)4;/h2*1-2H,(H4,5,6,7,8);(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRLIHKEUKNTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)N.C1=C(N=CN=C1N)N.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716754
Record name Sulfuric acid--pyrimidine-4,6-diamine--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207226-28-6
Record name Sulfuric acid--pyrimidine-4,6-diamine--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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